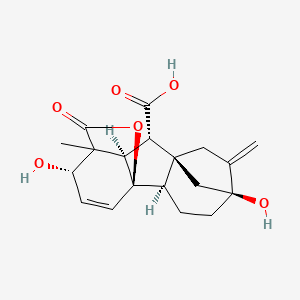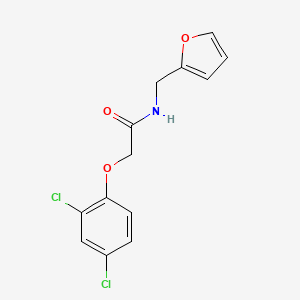
2-(2,4-dichlorophenoxy)-N-(2-furanylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(2-furanylmethyl)acetamide is a dichlorobenzene.
Applications De Recherche Scientifique
Potential Pesticide Applications
One of the primary scientific applications of derivatives of N-aryl-2,4-dichlorophenoxyacetamide, a category that includes 2-(2,4-dichlorophenoxy)-N-(2-furanylmethyl)acetamide, is as potential pesticides. These compounds have been characterized through X-ray powder diffraction, highlighting their potential utility in pest control in agriculture and other sectors (Olszewska, Pikus, & Tarasiuk, 2008).
Synthesis and Chemical Properties
The synthesis of derivatives of N-substituted-2,4-dichlorophenoxy acetamide has been explored, with studies focusing on the influence of solvents on the chlorination process in the benzene ring of phenoxy acetamide additives. This research is significant for understanding the chemical properties and potential applications of these compounds (Wang et al., 2011).
Environmental Impact Studies
In addition to their applications, the environmental impact of such compounds has also been studied. For example, the effects of long-term application of 2,4-dichlorophenoxy acetate (2,4-D) on soil microbial populations and biochemical processes have been investigated, providing insights into the ecological implications of using such chemicals in agriculture (Rai, 1992).
Molecular Analysis and Potential Biomedical Applications
On a molecular level, the analysis of Corynebacterium glutamicum after exposure to 2,4-dichlorophenoxy acetic acid (2,4-D) has revealed stress-induced responses at the protein level. Such studies could aid in understanding the cellular mechanisms affected by these compounds and potentially lead to biomedical applications (Fanous et al., 2007).
Herbicide Efficacy and Development of New Formulations
Research into new formulations of 2,4-dichlorophenoxy-acetic acid (2,4-D) has been conducted, comparing efficacy, surfactant properties, and fertilizer compatibility. This is relevant for agricultural applications where the effectiveness and environmental compatibility of herbicides are crucial (Volgas, Mack, & Roberts, 2005).
Propriétés
Formule moléculaire |
C13H11Cl2NO3 |
|---|---|
Poids moléculaire |
300.13 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenoxy)-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C13H11Cl2NO3/c14-9-3-4-12(11(15)6-9)19-8-13(17)16-7-10-2-1-5-18-10/h1-6H,7-8H2,(H,16,17) |
Clé InChI |
RKRCNHHERYWPCG-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)CNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



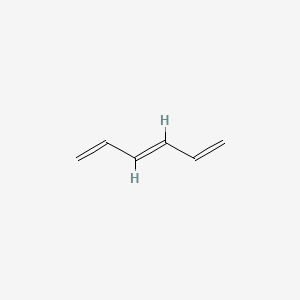
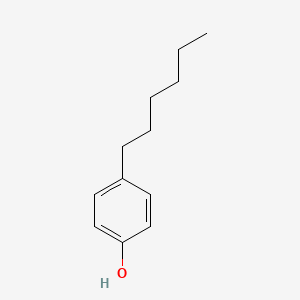

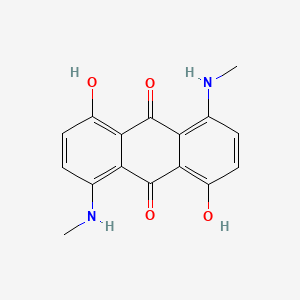

![1-(3-Chloro-4-methoxyphenyl)-3-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B1211914.png)
![N-(2,5-dimethoxyphenyl)-4-[(7H-purin-6-ylthio)methyl]benzamide](/img/structure/B1211916.png)
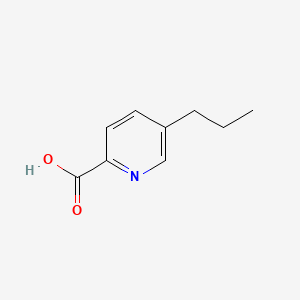

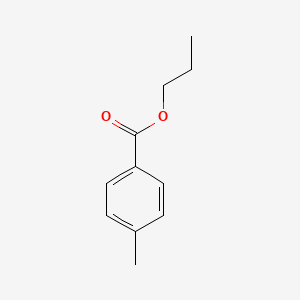

![Methyl 13-(10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B1211924.png)
